5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione

Lipophilicity Drug-likeness Physicochemical profiling

5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione (CAS 1105190-19-9) is a synthetic 1,5-diaryl-imidazole-2(3H)-thione derivative with molecular formula C₁₆H₁₁F₃N₂S and molecular weight 320.33 g·mol⁻¹. The compound features a thione group at the C2 position, a phenyl ring at C5, and a 3-trifluoromethylphenyl substituent at N1.

Molecular Formula C16H11F3N2S
Molecular Weight 320.33
CAS No. 1105190-19-9
Cat. No. B2765363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione
CAS1105190-19-9
Molecular FormulaC16H11F3N2S
Molecular Weight320.33
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C16H11F3N2S/c17-16(18,19)12-7-4-8-13(9-12)21-14(10-20-15(21)22)11-5-2-1-3-6-11/h1-10H,(H,20,22)
InChIKeyLKICEOJHJREIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione (CAS 1105190-19-9): Core Chemical Identity and Procurement Context


5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione (CAS 1105190-19-9) is a synthetic 1,5-diaryl-imidazole-2(3H)-thione derivative with molecular formula C₁₆H₁₁F₃N₂S and molecular weight 320.33 g·mol⁻¹ [1]. The compound features a thione group at the C2 position, a phenyl ring at C5, and a 3-trifluoromethylphenyl substituent at N1. It belongs to the broader class of imidazole-2-thiones, which are recognized for their capacity to chelate transition metals via the thione sulfur and for their tautomeric equilibrium between thione and thiol forms [2]. This compound is primarily sourced as a research-grade building block (typical purity ≥95%) from specialty chemical suppliers [1] and has been cited as a scaffold of interest in medicinal chemistry programs targeting enzymes that depend on metal cofactors or electrophilic active sites [3].

Why 5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione Cannot Be Replaced by Nearest-Neighbor Imidazole-2-thione Analogs


Imidazole-2-thiones show steep structure-activity cliffs where seemingly minor substituent changes cause order-of-magnitude potency shifts. In the dopamine β-hydroxylase (DBH) inhibitor series, replacing the N1-benzyl group with a directly attached N1-aryl ring alters both the inhibitor's enzyme recognition geometry and its pharmacokinetic profile [1]. In the 4,5-diaryl-1H-imidazole-2(3H)-thione 15-lipoxygenase (15-LOX) series, introduction of an electron-withdrawing substituent on the N1-aryl ring modulates the thione pKa and consequently iron-chelation efficiency; methylation of the thione sulfur alone drops 15-LOX inhibition from IC₅₀ 4.7 µM to >250 µM [2]. The target compound uniquely combines a C5-phenyl group—required for hydrophobic pocket occupancy in multiple target classes—with an N1-(3-trifluoromethylphenyl) moiety, which simultaneously increases LogP (calculated 4.58) and withdraws electron density from the imidazole ring, as reflected in an elevated acidic pKa of 9.7 [3]. These properties cannot be replicated by analogs lacking either the 5-phenyl group (e.g., CAS 17452-08-3) or the N1-aryl trifluoromethyl substitution (e.g., 4,5-diphenyl-1H-imidazole-2-thiol), making direct interchange unsubstantiated without target-specific comparative data.

Quantitative Differentiation Evidence for 5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione Relative to Closest Analogs


Enhanced Lipophilicity (LogP 4.58) Versus Non-Trifluoromethyl N1-Phenyl Analogs Drives Membrane Permeability Differentiation

The target compound exhibits a calculated LogP of 4.58, which is approximately 1.5–2.0 log units higher than the directly comparable analog 1-(3-trifluoromethylphenyl)imidazoline-2-thione (CAS 17452-08-3; predicted LogP ≈ 2.8–3.0 based on C₁₀H₇F₃N₂S scaffold) [1]. This increase arises from the additional C5-phenyl group and places the compound in a lipophilicity range consistent with improved passive membrane permeability according to Lipinski's rule-of-five analysis (LogP < 5). The elevated LogP is accompanied by a calculated acidic pKa of 9.70 for the thione N–H, which is shifted upward relative to non-CF₃ analogs due to the electron-withdrawing effect of the meta-CF₃ substituent, thereby reducing the fraction of thiolate anion at physiological pH and potentially altering metal-coordination equilibria [1].

Lipophilicity Drug-likeness Physicochemical profiling

Projected 15-Lipoxygenase Inhibitory Potency Enabled by the Intact C2-Thione and C5-Phenyl Pharmacophore

In a defined SAR study of 4,5-diaryl-1H-imidazole-2(3H)-thiones, the most potent compound (11; 4-(4-methoxyphenyl)-5-(4-chlorophenyl) derivative) inhibited soybean 15-LOX with an IC₅₀ of 4.7 µM, and the free thione group was identified as essential: methylation to the 2-methylthio analog (compound 14) abolished activity (IC₅₀ >250 µM) [1]. The target compound retains the critical C2-thione and C5-phenyl substructure while incorporating the N1-(3-trifluoromethylphenyl) group, which is expected to further polarize the thione via the electron-withdrawing meta-CF₃ substituent. By class-level inference, this scaffold is predicted to exhibit 15-LOX inhibitory activity in the low micromolar range, distinguishing it from analogs such as 1-(3-trifluoromethylphenyl)imidazoline-2-thione (CAS 17452-08-3), which lacks the C5-aryl ring required for hydrophobic active-site occupancy in the 15-LOX binding pocket [1].

15-Lipoxygenase inhibition Iron chelation Anti-inflammatory scaffold

Dopamine β-Hydroxylase (DBH) Inhibitory Potential Differentiated by N1-Aryl Versus N1-Benzyl Substitution Topology

The seminal Kruse et al. (1986) study established that 1-(phenylalkyl)imidazole-2-thiones act as multisubstrate DBH inhibitors by simultaneously occupying the phenethylamine binding site and coordinating active-site copper atom(s) via the thione sulfur [1]. In that series, 1-(4-hydroxybenzyl)imidazole-2-thione achieved an IC₅₀ of 2.57 µM against bovine adrenal DBH . The target compound differs by replacing the flexible N1-benzyl linker with a directly attached N1-(3-trifluoromethylphenyl) ring. Based on the SAR framework, this conformational restriction is predicted to alter the distance between the phenyl ring (dopamine mimic) and the thione (oxygen mimic), potentially shifting the intersite distance optimization from the ~6–7 Å optimum identified for benzyl-linked analogs [1]. Furthermore, the meta-CF₃ substituent introduces an electron-withdrawing effect absent in the hydroxybenzyl prototype, which is expected to lower the thione pKa and modulate copper coordination affinity relative to 1-benzylimidazole-2-thione (IC₅₀ = 33.1 µM, a 13-fold weaker inhibitor than the 4-hydroxybenzyl analog) .

Dopamine β-hydroxylase inhibition Antihypertensive Multisubstrate inhibitor design

Intact Thione Group as Non-Negotiable Pharmacophore: Methylation Abolishes Activity Across Target Classes

In the 4,5-diaryl-1H-imidazole-2(3H)-thione 15-LOX series, methylation of the C2-thione to the corresponding 2-methylthio derivative (compound 14) resulted in complete loss of inhibitory activity (IC₅₀ shift from 4.7 µM to >250 µM, a >53-fold reduction) [1]. Docking studies indicated that the free thione orients toward the Fe core of the 15-LOX active site, consistent with an iron-chelating mechanism [1]. Similarly, in the DBH inhibitor class, the thione sulfur is proposed to coordinate active-site copper atoms; replacement of sulfur with oxygen or alkylation consistently reduces potency [2]. The target compound retains the free C2-thione in its thermodynamically favored thione tautomer (as supported by the calculated acidic pKa of 9.70, indicating the N–H proton is available for tautomeric equilibrium) [3]. This distinguishes it from 2-alkylthio analogs such as 2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, which are expected to lack metal-coordinating capacity and the associated inhibitory activities.

Thione sulfur essentiality Enzyme inhibition Pharmacophore integrity

Evidence-Backed Application Scenarios for 5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione (CAS 1105190-19-9)


Scaffold for 15-Lipoxygenase Inhibitor Development with Free Thione-Dependent Iron Chelation

Based on the established SAR for 4,5-diaryl-1H-imidazole-2(3H)-thiones, where the most potent compound achieved an IC₅₀ of 4.7 µM against soybean 15-LOX and the free thione was shown to be essential (IC₅₀ >250 µM upon methylation), the target compound provides the requisite C2-thione and C5-phenyl pharmacophore elements [1]. The N1-(3-trifluoromethylphenyl) substituent is expected to further modulate electron density at the thione sulfur, potentially enhancing iron coordination. This scaffold is a rational starting point for structure-based optimization of 15-LOX inhibitors for anti-inflammatory applications.

Probe Molecule for Investigating N1-Aryl Versus N1-Benzyl Topology Effects on Dopamine β-Hydroxylase Inhibition

The Kruse et al. (1986) series defined the 1-(phenylalkyl)imidazole-2-thione chemotype as multisubstrate DBH inhibitors, with 1-(4-hydroxybenzyl)imidazole-2-thione achieving IC₅₀ = 2.57 µM [2]. The target compound, featuring a directly attached N1-aryl group instead of a flexible benzyl linker, represents a conformationally constrained analog that can be used to probe the optimal intersite distance between the phenyl recognition element and the copper-chelating thione. This makes it a valuable tool compound for DBH active-site topography studies, distinct from the flexible benzyl-linked series.

Lipophilic Building Block for Library Synthesis Targeting Intracellular Enzyme Targets

With a calculated LogP of 4.58 and LogD (pH 7.4) of 4.58, the compound sits near the upper limit of Lipinski compliance and offers significantly higher membrane permeability potential than non-phenylated N1-aryl imidazole-2-thiones (ΔLogP ≈ +1.5–2.0) [3]. The presence of the 3-trifluoromethyl group also provides a distinctive ¹⁹F NMR handle for monitoring cellular uptake and metabolism in early-stage ADME assays. These properties support its use as a core scaffold in diversity-oriented synthesis libraries aimed at intracellular enzyme targets where passive membrane diffusion is rate-limiting.

Comparative Reference Standard for Evaluating 2-Alkylthio Versus 2-Thione Bioisosterism

Methylation of the C2-thione in the 4,5-diaryl series caused a >53-fold loss of 15-LOX inhibitory activity [1]. The target compound, with its intact free thione, can serve as a reference standard in head-to-head comparisons with its 2-alkylthio analog—2-(allylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole—to quantify the functional consequences of thione masking across different biological assays. This is directly relevant for medicinal chemistry programs assessing whether a 2-alkylthio prodrug strategy can be deployed without sacrificing target engagement.

Quote Request

Request a Quote for 5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.